

An In-depth Technical Guide to 3-Cyanovinylcarbazole (CNVK) Phosphoramidite

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Compound of Interest

Compound Name: 3-Cyanovinylcarbazole
phosphoramidite

Cat. No.: B15140440

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For researchers, scientists, and professionals in drug development, 3-Cyanovinylcarbazole (CNVK) phosphoramidite emerges as a potent tool for the photochemical manipulation of nucleic acids. This modified nucleoside phosphoramidite is a key reagent in oligonucleotide synthesis, enabling rapid and reversible photo-cross-linking of DNA and RNA strands. Its unique properties offer significant advantages over traditional cross-linking agents, paving the way for advanced applications in diagnostics, gene therapy, and molecular biology research.[1]
[2]

Core Properties and Specifications

3-Cyanovinylcarbazole phosphoramidite is a laboratory-grade chemical used for nucleotide modification.[3] It is a white, foam-like substance that is light-sensitive and requires storage in dark, dry conditions at -20°C under Argon.[4]

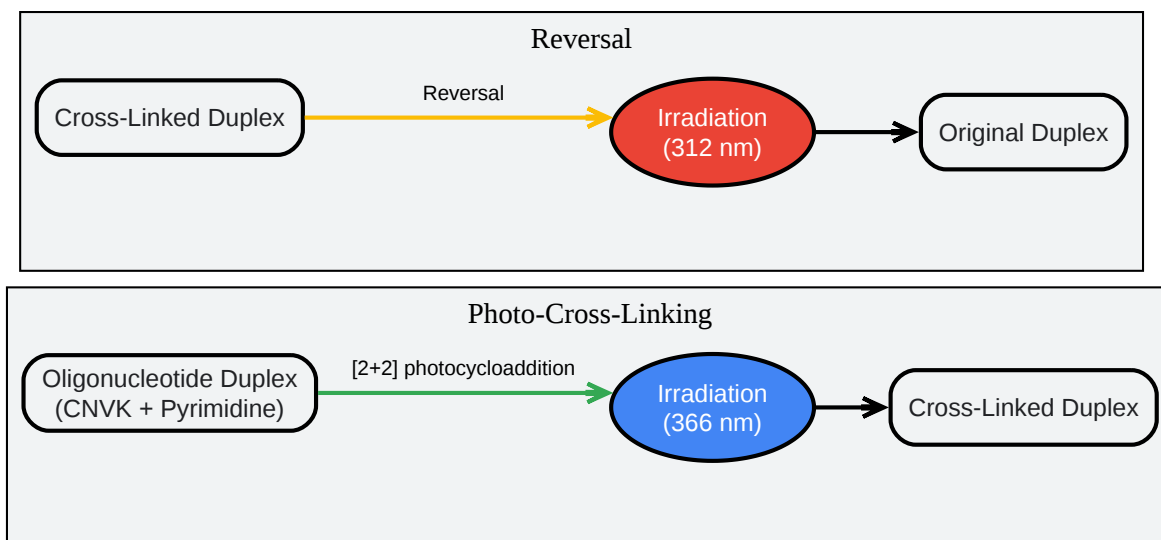
Property	Value
Molecular Formula	C ₅₀ H ₅₃ N ₄ O ₆ P
Molecular Weight	836.95
CAS Number	1044273-24-6
Appearance	White foam
Purity	>95% by ³¹ P NMR
Storage	-20°C, dark, dry, under Argon

Sources:[4][5]

Mechanism of Action: Ultrafast and Reversible Photo-Cross-Linking

The primary utility of incorporating 3-cyanovinylcarbazole nucleoside (CNVK) into an oligonucleotide is its ability to induce very rapid photo-cross-linking to a complementary strand upon irradiation with UV light at a specific wavelength.[5] This reaction is highly efficient and selective, primarily targeting pyrimidine bases (thymine and cytosine) while purine bases remain unreactive.[5][6] This allows for the differentiation between pyrimidines and purines at a target site.[5][6]

The cross-linking occurs via a [2+2] photocycloaddition between the cyanovinyl group of CNVK and a pyrimidine base on the complementary strand.[1][7] A key advantage of CNVK is the reversibility of this cross-link. Irradiation at a second, distinct wavelength can efficiently reverse the linkage, restoring the original nucleic acid strands with no significant DNA damage.[5][6] This facile reversal is a significant improvement over traditional methods that often use wavelengths that can introduce photoadducts like thymidine dimers.[8]



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Mechanism of CNVK photo-cross-linking and reversal.

Quantitative Performance Data

The efficiency and speed of CNVK-mediated photo-cross-linking are notable.

Parameter	Value
Cross-linking Wavelength	366 nm
Time to 100% Cross-linking (to Thymine)	1 second
Time to 100% Cross-linking (to Cytosine)	25 seconds
Recommended Irradiation Time (all situations)	30 seconds
Reversal Wavelength	312 nm
Time for Complete Reversal	3 minutes
Increase in Duplex UV Melting Temperature (T _m) after Cross-linking	~30 °C

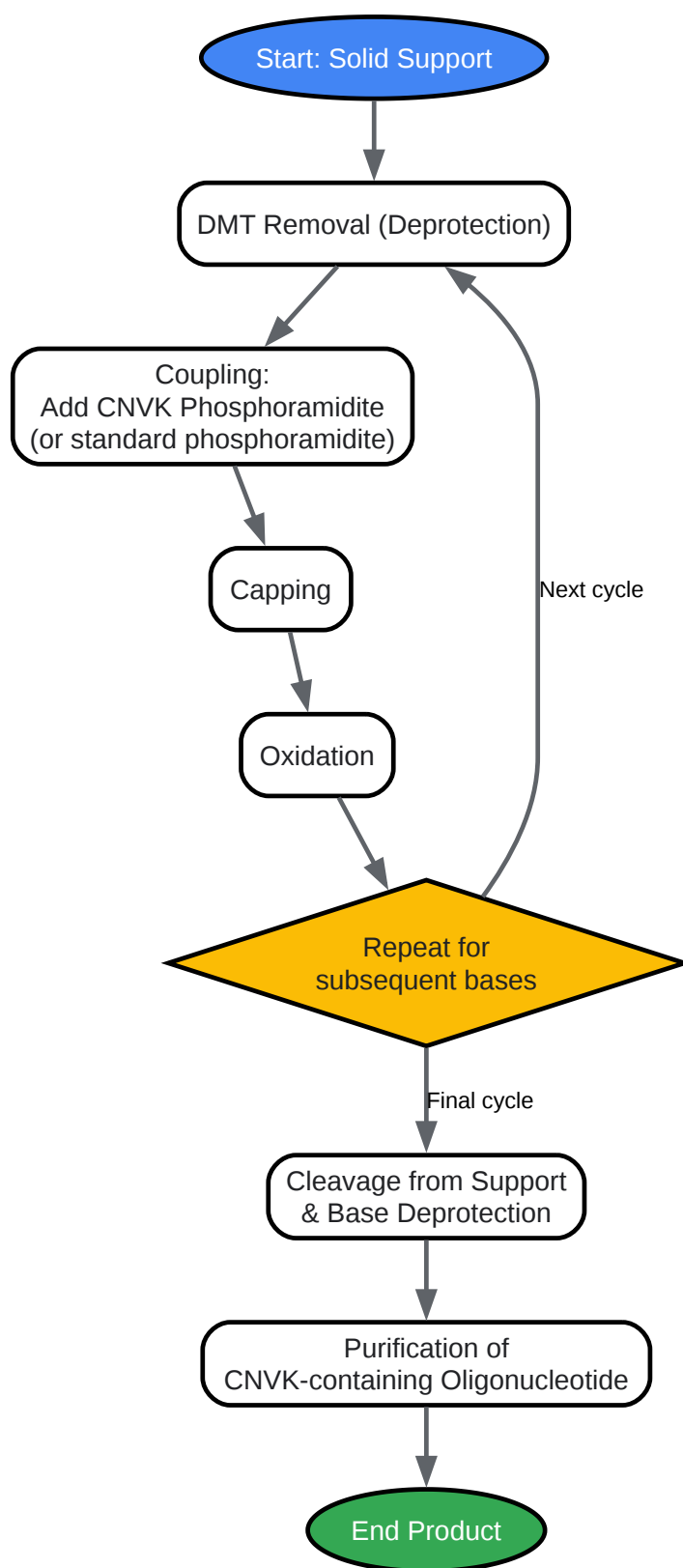
Sources:[5][6][8]

The significant increase in the melting temperature of the duplex upon cross-linking confirms the formation of a stable covalent bond.[5][6] Studies have also shown that the identity of the bases flanking the cross-linking site has minimal impact on the reaction's efficiency.[5]

Experimental Protocols

Oligonucleotide Synthesis with CNVK Phosphoramidite

The incorporation of CNVK into an oligonucleotide is achieved using standard automated solid-phase DNA synthesis protocols with phosphoramidite chemistry.[2][7][9]



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Workflow for oligonucleotide synthesis incorporating CNVK.

Coupling:

- Standard coupling times are generally sufficient for CNVK phosphoramidite.[5][8]
- The use of UltraMILD monomers (dA, dC, dG, dT) is recommended.[5][8]
- To prevent the exchange of the iPr-Pac group on dG with acetyl, UltraMild Cap Mix A should be used.[5][8]

Deprotection: The deprotection strategy depends on the reagents used during synthesis:

- With UltraMILD reagents:
 - 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature.[5][8]
 - OR 30% Ammonium Hydroxide for 2 hours at room temperature.[5][8]
- With standard bases:
 - Ammonium Hydroxide at room temperature for 24-36 hours can provide acceptable yields.[5][8]

Photo-Cross-Linking and Reversal Protocol

Photo-Cross-Linking:

- Prepare a solution containing the CNVK-modified oligonucleotide and its complementary target strand in an appropriate buffer to allow for duplex formation.
- Irradiate the sample with a UV lamp at 366 nm.[5][10]
- Irradiation time should be at least 1 second for a thymine target and 25 seconds for a cytosine target. A 30-second irradiation is recommended to ensure complete cross-linking in all situations.[5]

Reversal of Cross-Linking:

- Take the cross-linked sample.

- Irradiate the sample with a UV lamp at 312 nm.[5][6]
- A 3-minute irradiation is sufficient for complete reversal of the cross-link.[5][6]

Applications in Research and Development

The unique characteristics of CNVK make it a valuable tool for a wide range of applications:

- **Antisense Technology:** The enhanced stability of the duplex formed by CNVK cross-linking can significantly improve the antisense effect, making it a powerful tool for gene silencing studies.[1][7]
- **DNA/RNA Manipulation and Detection:** The ability to selectively and reversibly cross-link nucleic acid strands is beneficial for the detection, regulation, and manipulation of DNA and RNA.[1][7]
- **Antiviral Research:** **3-Cyanovinylcarbazole phosphoramidite** has been identified as an antiviral agent that can inhibit the synthesis of viral DNA.[11]
- **Site-Specific Modification:** The cross-linking can be used for targeted modifications. For instance, when CNVK is cross-linked with a dC residue, subsequent heating can lead to the deamination of cytosine to uracil, enabling site-specific mutagenesis.[5]
- **Bioconjugation and Plasmid Mapping:** Biotin-modified oligonucleotides containing CNVK can be photo-cross-linked to specific sites on single- or double-stranded plasmids, as confirmed by atomic force microscopy.[7]

In conclusion, **3-Cyanovinylcarbazole phosphoramidite** provides a robust and efficient method for the photochemical control of nucleic acid interactions. Its rapid, reversible, and selective cross-linking capabilities, combined with its compatibility with standard oligonucleotide synthesis, make it an indispensable reagent for advanced molecular biology and therapeutic development.

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